molecular formula C11H8ClN3O5 B2980574 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-30-9

1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2980574
CAS No.: 1004193-30-9
M. Wt: 297.65
InChI Key: QIGBFIITMBVCLI-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group and a phenoxy group bearing chloro and nitro substituents. This compound is of interest in various fields due to its potential biological activities and applications in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The starting material, 2-chloro-4-nitrophenol, is reacted with an appropriate alkylating agent, such as chloromethyl methyl ether, under basic conditions to form 2-chloro-4-nitrophenoxymethyl chloride.

  • Pyrazole Ring Formation: : The phenoxy intermediate is then reacted with a hydrazine derivative to form the pyrazole ring. This step often requires a catalyst and is conducted under reflux conditions.

  • Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure or by using carboxylating agents like chloroformic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Automated Systems: For precise control of reaction parameters and to minimize human error.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Esterification: Alcohols with sulfuric acid or p-toluenesulfonic acid as catalysts.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

    Esters: From esterification of the carboxylic acid group.

Scientific Research Applications

1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: As a potential lead compound for developing new drugs due to its unique structural features.

    Biological Studies: To investigate its effects on various biological pathways and its potential as an enzyme inhibitor.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Antimicrobial Activity: Disrupting microbial cell walls or interfering with microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    2-chloro-4-nitrophenoxyacetic acid: Lacks the pyrazole ring but has a similar phenoxy structure.

    1-[(2-chloro-4-nitrophenoxy)methyl]-1H-imidazole-3-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phenoxy) groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[(2-chloro-4-nitrophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O5/c12-8-5-7(15(18)19)1-2-10(8)20-6-14-4-3-9(13-14)11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGBFIITMBVCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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